2-Chloro-4-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-4-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with vinyllithium, followed by aromatization of the resultant adduct . Another method includes the dehydration of an alcohol to form the vinyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-vinylpyridine undergoes various chemical reactions, including:
Conjugate Addition: This reaction involves the addition of nucleophiles across the vinyl group.
Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of 2,4-disubstituted pyridines.
Common Reagents and Conditions:
Nucleophiles: N-, O-, S-, and C-centered nucleophiles are commonly used in conjugate addition reactions.
Reaction Conditions: These reactions often require acidic or basic conditions, depending on the specific nucleophile and desired product.
Major Products:
2-Chloro-4-(2-substituted ethyl)pyridines: Formed through conjugate addition reactions.
2,4-Disubstituted Pyridines: Resulting from nucleophilic displacement of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-vinylpyridine has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the living/controlled polymerization of vinylpyridines to create sequence-regulated copolymers.
Materials Science: The compound’s reactivity makes it valuable for modifying surfaces and creating functional materials.
Biology and Medicine: While specific applications in biology and medicine are less documented, its potential for creating bioactive compounds is an area of ongoing research.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-vinylpyridine primarily involves its reactivity with nucleophiles. The vinyl group acts as an electrophilic site, allowing nucleophiles to add across the double bond. The chlorine atom can also be displaced by nucleophiles, leading to further functionalization of the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-vinylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-vinylquinazoline: Features a quinazoline ring and exhibits similar reactivity.
Uniqueness: 2-Chloro-4-vinylpyridine is unique due to its specific substitution pattern, which provides distinct reactivity and potential for functionalization compared to other vinyl-substituted heterocycles .
Eigenschaften
Molekularformel |
C7H6ClN |
---|---|
Molekulargewicht |
139.58 g/mol |
IUPAC-Name |
2-chloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 |
InChI-Schlüssel |
OXEIJLUTWDDJCK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.